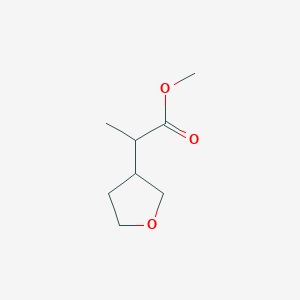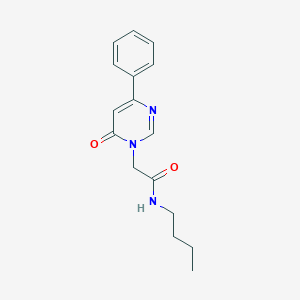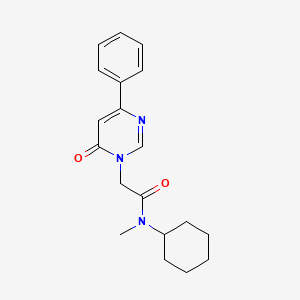![molecular formula C15H12N4OS2 B6541274 N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021206-60-9](/img/structure/B6541274.png)
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of its biochemical and physiological effects, and the investigation of its mechanism of action. In addition, this compound has been used as a model compound to study the effects of heterocyclic pyridazinones on biological systems. This compound has also been used to investigate the effects of heterocyclic pyridazinones on oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is not yet fully understood. However, it is believed that this compound may act as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress. In addition, this compound may act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory cytokines and reducing inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell and animal models. In cell models, this compound has been shown to have antioxidant and anti-inflammatory effects, as well as to reduce the production of pro-inflammatory cytokines. In animal models, this compound has been shown to reduce oxidative stress and inflammation, as well as to improve the health of the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store, and it is non-toxic. In addition, it has a wide range of applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. However, this compound does have some limitations for use in laboratory experiments. It is not soluble in water, which can limit its use in some experiments. In addition, this compound is not yet fully understood, so further research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
The potential future directions of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, this compound could be used as a model compound to study the effects of heterocyclic pyridazinones on biological systems. Finally, further research could be conducted to investigate the effects of this compound on oxidative stress and inflammation, as well as its potential applications in the treatment of cardiovascular disease.
Métodos De Síntesis
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is synthesized through a multi-step process, beginning with the reaction of pyridin-2-ylmethylsulfanyl (PMS) with sodium pyridazin-3-ylthiophene-2-carboxylate (SPTC) to form the intermediate N6-methylsulfanyl-pyridazin-3-ylthiophene-2-carboxamide (this compound). This intermediate is then reacted with a variety of reagents, including ethyl bromide and sodium hydroxide, to form the final product, this compound. The reaction is carried out under anhydrous conditions and is generally performed in a sealed tube.
Propiedades
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c20-15(12-5-3-9-21-12)17-13-6-7-14(19-18-13)22-10-11-4-1-2-8-16-11/h1-9H,10H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUMNEAGMVIBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide](/img/structure/B6541195.png)
![5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide](/img/structure/B6541201.png)
![2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide](/img/structure/B6541205.png)
![2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide](/img/structure/B6541210.png)
![5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide](/img/structure/B6541222.png)
![1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B6541226.png)
![N-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide](/img/structure/B6541235.png)
![ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate](/img/structure/B6541236.png)
![2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6541253.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B6541261.png)

![N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B6541271.png)

